[4-(Butan-2-yl)piperazin-1-yl](3-chlorophenyl)methanone
Description
4-(Butan-2-yl)piperazin-1-ylmethanone is a piperazine-derived methanone compound featuring a 3-chlorophenyl group and a branched butan-2-yl substituent on the piperazine ring. This scaffold is notable for its structural flexibility, enabling interactions with biological targets such as enzymes and receptors. Piperazine derivatives are widely explored in medicinal chemistry due to their pharmacokinetic properties, including bioavailability and metabolic stability.
Properties
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-3-12(2)17-7-9-18(10-8-17)15(19)13-5-4-6-14(16)11-13/h4-6,11-12H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCGXJFLBNZNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)piperazin-1-ylmethanone typically involves the reaction of 3-chlorobenzoyl chloride with 4-(butan-2-yl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(Butan-2-yl)piperazin-1-ylmethanone can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design, particularly targeting central nervous system disorders. Its structural features may enhance binding affinity to neurotransmitter receptors, making it a candidate for developing new therapeutic agents.
Biological Studies
Research has focused on understanding how 4-(Butan-2-yl)piperazin-1-ylmethanone interacts with various biological targets, including enzymes and receptors. Interaction studies are crucial for predicting therapeutic efficacy and safety profiles.
Antimicrobial Activity
Piperazine derivatives have shown significant antimicrobial properties. For example, studies indicate that similar compounds exhibit inhibitory effects against various bacterial strains. The following table summarizes some relevant findings:
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| 4-(Butan-2-yl)piperazin-1-ylmethanone | TBD | TBD | Potential inhibitor |
| 4-(4-fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone | Agaricus bisporus tyrosinase | 0.18 | Non-cytotoxic |
Case Studies and Research Findings
- Pharmacological Characterization : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the pharmacological properties of piperazine derivatives, highlighting their role as platelet aggregation inhibitors and potential therapeutic agents for cardiovascular diseases .
- Molecular Docking Studies : Research involving molecular docking has demonstrated that piperazine derivatives can effectively bind to specific receptors, suggesting their utility in drug design aimed at neurological disorders.
- Antimicrobial Evaluation : A comparative analysis of various piperazine derivatives revealed that certain compounds exhibit strong antimicrobial activity against pathogens, indicating the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares 4-(Butan-2-yl)piperazin-1-ylmethanone with analogs differing in substituents on the aryl or piperazine moieties:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP | Biological Activity (if reported) | Reference ID |
|---|---|---|---|---|---|---|
| 4-(Butan-2-yl)piperazin-1-ylmethanone | C₁₇H₂₂ClN₂O | 312.82 | 3-Cl-phenyl, butan-2-yl | ~3.5* | Not explicitly reported | |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | C₁₇H₁₆ClFN₂O | 318.78 | 2-F-phenyl, 3-Cl-piperazine | 3.45 | Anticancer (mitotic arrest, EC₅₀ = 115 nM) | |
| (3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone | C₁₈H₁₉ClN₂O₂ | 330.81 | 2-OMe-phenyl, 3-Cl-piperazine | ~3.8* | Antibacterial candidate | |
| (4-tert-Butylphenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone | C₂₂H₂₆ClN₂O | 378.91 | 4-t-Bu-phenyl, 3-Cl-piperazine | ~4.2* | CNS-targeting potential | |
| (Pyridin-3-yl)[4-(3,5-dichlorobenzyl)piperazin-1-yl]methanone | C₁₇H₁₆Cl₂N₃O | 350.22 | Pyridyl, dichlorobenzyl-piperazine | ~2.8 | SARS-CoV-2 Mpro inhibition |
*Estimated based on structural analogs.
Key Observations:
- Bioactivity: Fluorine or methoxy groups (e.g., ) improve target affinity and metabolic stability. The 2-fluorophenyl derivative in demonstrated potent mitotic arrest (EC₅₀ = 115 nM), likely due to enhanced π-stacking interactions.
- Diverse Targets: Piperazine methanones exhibit activity against viral proteases (SARS-CoV-2 Mpro), cancer cells, and bacterial enzymes.
Structure-Activity Relationship (SAR) Insights
Piperazine Substitution:
- Butan-2-yl vs. Aryl Groups: The branched butan-2-yl group in the target compound may confer better solubility than bulky aryl substituents (e.g., biphenyl in ), but with reduced target specificity.
- Chlorophenyl Positioning: 3-Chlorophenyl on piperazine (common in ) is critical for π-π interactions with hydrophobic enzyme pockets.
Aryl Ketone Modifications:
- Electron-Withdrawing Groups: Fluorine (e.g., ) or chlorine () enhance electrophilicity, improving binding to nucleophilic residues (e.g., cysteine in SARS-CoV-2 Mpro).
- Methoxy Groups: The 2-methoxyphenyl derivative in showed moderate antibacterial activity, likely due to hydrogen bonding with bacterial enzymes.
Biological Potency:
- The 2-fluorophenyl analog in exhibited ~5-fold higher anticancer activity than its parent compound, attributed to fluorine’s electronegativity and small atomic radius.
- Dichlorobenzyl-piperazine derivatives () achieved sub-micromolar inhibition of SARS-CoV-2 Mpro, highlighting their versatility in antiviral design.
Biological Activity
4-(Butan-2-yl)piperazin-1-ylmethanone, also known as 4-(butan-2-yl)piperazin-1-ylmethanone, is a synthetic organic compound characterized by its piperazine ring and a chlorophenyl group. This structure suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The compound's biological activity is of significant interest due to its possible interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 4-(Butan-2-yl)piperazin-1-ylmethanone is C15H21ClN2O. The structural features include:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, commonly found in many pharmacologically active compounds.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H21ClN2O |
| IUPAC Name | (4-butan-2-ylpiperazin-1-yl)-(3-chlorophenyl)methanone |
| Molecular Weight | 284.80 g/mol |
| Melting Point | Not specified |
Synthesis
The synthesis of 4-(Butan-2-yl)piperazin-1-ylmethanone typically involves the reaction of 3-chlorobenzoyl chloride with 4-(butan-2-yl)piperazine in the presence of a base such as triethylamine. This method allows for the formation of the desired compound through acylation reactions, which are common in organic synthesis.
The biological activity of this compound is believed to arise from its interaction with specific receptors or enzymes in biological systems. The piperazine moiety may facilitate binding to neurotransmitter receptors, while the chlorophenyl group can enhance activity through hydrophobic interactions.
Biological Activity
Research into the biological activity of 4-(Butan-2-yl)piperazin-1-ylmethanone has revealed several potential pharmacological effects:
Antimicrobial Activity
Studies have indicated that compounds similar to 4-(Butan-2-yl)piperazin-1-ylmethanone exhibit antimicrobial properties. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .
Antidepressant Effects
Given the structural similarity to known antidepressants, there is a hypothesis that 4-(Butan-2-yl)piperazin-1-ylmethanone could exhibit mood-enhancing properties through modulation of serotonin and dopamine pathways.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of compounds related to 4-(Butan-2-yl)piperazin-1-ylmethanone:
- Antibacterial Evaluation : A series of piperazine derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity comparable to standard antibiotics .
- Neuropharmacological Studies : Research has demonstrated that certain piperazine derivatives can improve cognitive function in animal models, indicating potential for development as cognitive enhancers .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
